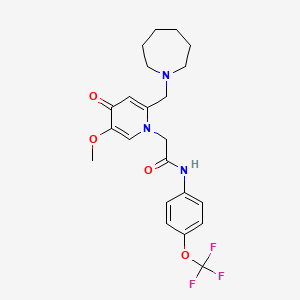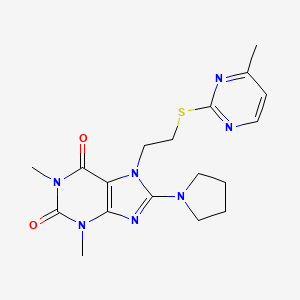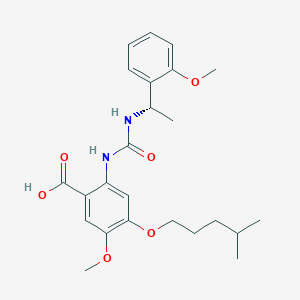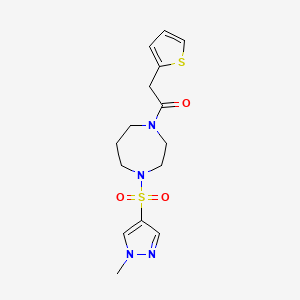
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H26F3N3O4 and its molecular weight is 453.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathways in Herbicides
- Comparative Metabolism of Chloroacetamide Herbicides in Human and Rat Liver Microsomes : This study examined the metabolic pathways of various chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and metolachlor, in human and rat liver microsomes. The research explored complex metabolic activation pathways leading to DNA-reactive dialkylbenzoquinone imine, with emphasis on intermediates such as CDEPA and CMEPA. The study concluded that both human and rat livers can metabolize these compounds to various extents, providing insights into the toxicological profiles of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis of Complex Organic Molecules
- Synthesis of Benzyl-2,4-Diacetamido-2, 4,6-Tri-Deoxy-α(β)-D-Galactopyranoside : This paper details the synthesis process of a complex organic molecule from specific precursors, illustrating the methodologies employed in organic synthesis, which can be relevant to understanding the synthesis of 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (Hermans, Elie, Marel, & Boom, 1987).
Photochemical Reactions
- Photolysis and Thermolysis of Phenyl Azide : The study investigates the photochemical reactions of phenyl azide, leading to various products. This type of research can provide a framework for understanding how different substituents and conditions affect the stability and reactivity of complex organic molecules, similar to the compound (Takeuchi & Koyama, 1982).
Oxidative Cyclisation in Organic Chemistry
- Oxidative Cyclisation of N-(2-Alken-1-yl)amides : This research presents a method for the synthesis of pyrrolidin-2-ones, demonstrating the oxidative cyclisation process. Such methodologies are crucial in the synthesis of complex organic compounds, including this compound (Galeazzi, Mobbili, & Orena, 1996).
Glucocorticoid Receptor Agonists
- Crystalline Forms of AZD-5423 : This study focuses on AZD-5423, a novel glucocorticoid receptor agonist, highlighting its crystalline forms and absorption characteristics. Understanding the crystalline forms and pharmacokinetics of such compounds can provide insights into the development of similar molecules (Norman, 2013).
Propiedades
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O4/c1-31-20-14-28(17(12-19(20)29)13-27-10-4-2-3-5-11-27)15-21(30)26-16-6-8-18(9-7-16)32-22(23,24)25/h6-9,12,14H,2-5,10-11,13,15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXRPTXGVHDPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2842127.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2842132.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2842133.png)


![2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione](/img/structure/B2842137.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2842138.png)
![N-(4-bromophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2842140.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2842141.png)
![N-(4-ethoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842142.png)